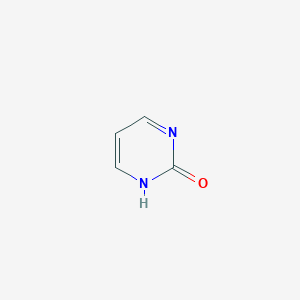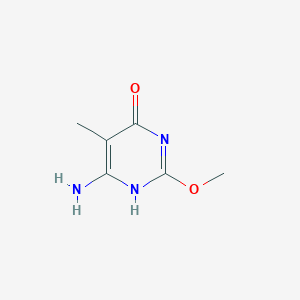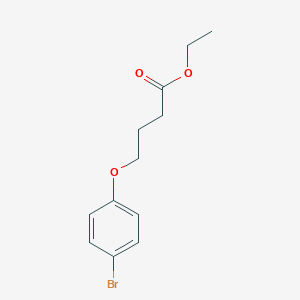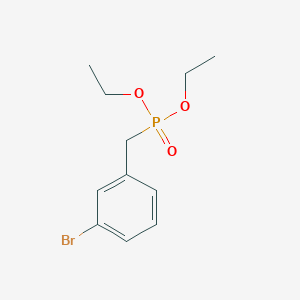
Diethyl 3-Bromobenzylphosphonate
Übersicht
Beschreibung
Diethyl 3-Bromobenzylphosphonate, also known as Diethyl m-bromobenzylphosphonate or [(3-Bromophenyl)methyl]phosphonic acid diethyl ester, is a chemical compound with the empirical formula C11H16BrO3P . It has a molecular weight of 307.12 .
Synthesis Analysis
Diethyl 3-Bromobenzylphosphonate can be synthesized by warming up 1-bromo-3-(bromomethyl)benzene to 120°C and then adding triethyl phosphite dropwise under stirring. The temperature is increased to 150°C, and the mixture is stirred for 6 hours and left to stand overnight at room temperature. The residue is then distilled to give the product .Molecular Structure Analysis
Diethyl 3-Bromobenzylphosphonate contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .Chemical Reactions Analysis
Diethyl 3-Bromobenzylphosphonate acts as a reagent in the conversion of benzylic and allylic alcohols to phosphonates . It can also undergo reactions with bis(2,2,6,6-tetramethyl-1-piperidyl)zinc in toluene at 20°C for 1 hour, followed by a reaction with 4-(benzoyloxy)morpholine with [2,2]bipyridinyl and copper dichloride in tetrahydrofuran and toluene at 20°C .Physical And Chemical Properties Analysis
Diethyl 3-Bromobenzylphosphonate is a liquid with a refractive index of n20/D 1.523 and a density of 1.343 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Monohalogenation of Phosphonates : Diethyl 3-Bromobenzylphosphonate has been involved in the high-yielding monohalogenation of phosphonates, contributing to the synthesis of a variety of α-monohalogenated benzylphosphonates (Iorga, Eymery, & Savignac, 1999).
Anti-Platelet Aggregation Activity : It's also used in synthesizing compounds with anti-platelet aggregation activities, indicating potential as new candidates for anti-platelet aggregation agents (C. Guohua, 2010).
Metabolism in Rats : The metabolism of related compounds like diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate has been evaluated in rats, highlighting its relevance in pharmacokinetics (Morioka et al., 1996).
Corrosion Inhibition : Diethyl 3-Bromobenzylphosphonate derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. They act as mixed type inhibitors and show high inhibition efficiency (Gupta et al., 2017).
Phosphonate-based Reactions : The compound is involved in various phosphonate-based reactions, including the preparation of α-bromo, α-iodo, and α-azidophosphonates from corresponding diethyl α-hydroxyphosphonates (Firouzabadi, Iranpoor, & Sobhani, 2004).
Synthesis of Antimalarial Drug : It's also utilized in the synthesis of the antimalarial drug FR900098, showcasing its role in pharmaceutical development (Fokin et al., 2007).
Difluorocarbene Precursor : Diethyl bromodifluoromethylphosphonate, a related compound, serves as a difluorocarbene precursor for the methylation of phenols and thiophenols (Zafrani, Sod-Moriah, & Segall, 2009).
Green Chemistry Applications : In line with green chemistry principles, diethyl 3-Bromobenzylphosphonate is used in the Hirao reaction under solvent-free conditions, contributing to environmentally friendly synthesis methods (Keglevich, Jablonkai, & Balázs, 2014).
Safety And Hazards
Diethyl 3-Bromobenzylphosphonate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNRCDDRDXWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-Bromobenzylphosphonate | |
CAS RN |
128833-03-4 | |
| Record name | 128833-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

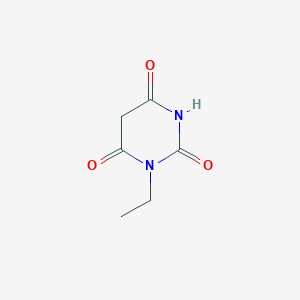

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)

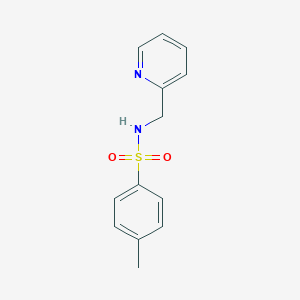


![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)
![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)

